N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine
Overview
Description
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine typically involves multiple steps:
Initial Formation of the Core Structure: The core structure is formed by reacting 3-(ethylamino)-2-methylpropyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Sequential Silylation: The intermediate product is then subjected to further silylation reactions using dimethylchlorosilane and a suitable catalyst, such as platinum-based catalysts, to introduce additional silyl groups.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the silyl groups.
Scientific Research Applications
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings with improved properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine involves its interaction with molecular targets through its silyl and amino groups. These interactions can lead to the formation of stable complexes, modification of surface properties, and enhancement of the stability of biomolecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-[[[[3-(methylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine
- N-ethyl-3-[[[[3-(propylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine
Uniqueness
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine is unique due to its specific combination of silyl and ethylamino groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46N2O2Si3/c1-11-19-13-17(3)15-23(5,6)21-25(9,10)22-24(7,8)16-18(4)14-20-12-2/h17-20H,11-16H2,1-10H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQKRDTOGLMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CC(C)CNCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46N2O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
164009-10-3 | |
Details | Compound: Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164009-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401102304 | |
Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401102304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164009-10-3, 254891-17-3 | |
Record name | Poly[oxy(dimethylsilylene)], α-[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]-ω-[[[3-(ethylamino)-2-methylpropyl]dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401102304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(dimethylsiloxane), N-ethylaminoisobutyl terminated; viscosity 8-12 cSt. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.